4-fluorophenyl 4-nitrobenzoate
Overview
Description
4-Fluorophenyl 4-nitrobenzoate is an organic compound with the molecular formula C13H8FNO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position of the phenyl ring is replaced by a fluorine atom, and the hydrogen atom in the para position of the benzoate ring is replaced by a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenyl 4-nitrobenzoate can be synthesized through an esterification reaction between 4-fluorophenol and 4-nitrobenzoyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and 4-nitrobenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic substitution: Substituted derivatives of this compound.
Reduction: 4-Fluorophenyl 4-aminobenzoate.
Ester hydrolysis: 4-Fluorophenol and 4-nitrobenzoic acid.
Scientific Research Applications
4-Fluorophenyl 4-nitrobenzoate has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials science: It is used in the development of novel materials with specific properties, such as liquid crystals and polymers.
Pharmaceutical research: It is investigated for its potential use in drug development, particularly as a building block for compounds with biological activity.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 4-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the nitro group acts as a leaving group, allowing the nucleophile to replace it. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl 3-nitrobenzoate: Similar structure but with the nitro group in the meta position.
Methyl 4-fluorobenzoate: Similar structure but with a methyl ester instead of a nitro group.
Ethyl 4-fluorobenzoate: Similar structure but with an ethyl ester instead of a nitro group.
Uniqueness
4-Fluorophenyl 4-nitrobenzoate is unique due to the presence of both a fluorine atom and a nitro group in the para positions of the phenyl and benzoate rings, respectively.
Properties
IUPAC Name |
(4-fluorophenyl) 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPHTVYWTQJABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284901 | |
Record name | Phenol, 4-fluoro-, 1-(4-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347-82-0 | |
Record name | Phenol, 4-fluoro-, 1-(4-nitrobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-fluoro-, 1-(4-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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